Predicted Physicochemical Profile vs. Structural Isomer HDAC8-IN-4 (C17H14N2O2S2 Isomers)
Although CAS 1797287-39-8 and HDAC8-IN-4 (CAS 1600528-05-9) share the identical molecular formula (C17H14N2O2S2) and molecular weight (342.43 Da), they are distinct structural isomers with different scaffold topologies. CAS 1797287-39-8 features a 3-(thiazol-2-yloxy)azetidine core linked via a methanone bridge to a 4-(thiophen-3-yl)phenyl group, whereas HDAC8-IN-4 is an N-hydroxy-benzamide derivative with a thiazole ring carrying a phenylsulfanylmethyl substituent [1]. Predicted physicochemical properties for CAS 1797287-39-8 from the ACD/Labs Percepta Platform (version 14.00) include a consensus LogP of 2.46, a TPSA of 99 Ų, zero H-bond donors, four H-bond acceptors, four rotatable bonds, and zero Rule-of-Five violations, indicating favorable permeability and oral bioavailability potential [2]. The divergent scaffold architecture between these isomers is expected to produce entirely distinct biological target profiles: HDAC8-IN-4 is a validated selective HDAC8 inhibitor (IC50 = 0.15 μM for HDAC8, 12 μM for HDAC3), whereas CAS 1797287-39-8, bearing a methanone-linked azetidine-thiazole core, aligns structurally with kinase-targeted and GPCR-modulating chemotypes documented in the patent and primary literature [3].
| Evidence Dimension | Scaffold topology vs. biological target profile (structural isomers, same molecular formula C17H14N2O2S2) |
|---|---|
| Target Compound Data | Predicted LogP = 2.46; TPSA = 99 Ų; 0 HBD; 4 HBA; 4 rotatable bonds; 0 Ro5 violations. Azetidine-thiazole ether core with methanone-linked 4-(thiophen-3-yl)phenyl terminus [2]. |
| Comparator Or Baseline | HDAC8-IN-4 (CAS 1600528-05-9): N-hydroxy-benzamide scaffold with phenylsulfanylmethyl-thiazole substructure. IC50 = 0.15 μM (HDAC8), 12 μM (HDAC3). 80-fold selectivity for HDAC8 over HDAC3 . |
| Quantified Difference | Same molecular formula but non-overlapping scaffold architecture → divergent target profiles. HDAC8-IN-4: validated HDAC8-selective inhibitor. CAS 1797287-39-8: azetidine-thiazole core consistent with kinase/GPCR chemotype space (no direct target data available for this specific compound) [3]. |
| Conditions | Physicochemical predictions via ACD/Labs Percepta Platform v14.00 for CAS 1797287-39-8; HDAC8-IN-4 IC50 data from recombinant human HDAC8 and HDAC3 enzymatic assays. |
Why This Matters
Procurement decisions for scaffold-hopping or lead-optimization programs must distinguish between these isomers, as they occupy entirely different regions of biological target space despite sharing a molecular formula.
- [1] ChemSpider. CSID: 31082022. [3-(1,3-Thiazol-2-yloxy)-1-azetidinyl][4-(3-thienyl)phenyl]methanone. Royal Society of Chemistry. View Source
- [2] ACD/Labs Percepta Platform – PhysChem Module, version 14.00. Predicted properties for CAS 1797287-39-8 as reported via ChemSpider (CSID: 31082022). Includes LogP, LogD (pH 5.5/7.4), TPSA, Rule-of-Five parameters. View Source
- [3] WO2013094761A1. Novel S1P receptor modulator – thiazole-azetidine derivatives with sphingosine-1-phosphate receptor modulating activity and S1P1 selectivity. Priority date: 2012-12-21. View Source
